Stibine, iodothioxo-
Overview
Description
“Stibine, iodothioxo-” is a chemical compound with the molecular formula ISSb . It has a molecular weight of 280.73 g/mol . The IUPAC name for this compound is iodo (sulfanylidene)stibane .
Molecular Structure Analysis
The molecular structure of “Stibine, iodothioxo-” is represented by the canonical SMILES notation S=[Sb]I . The compound is monomeric and the nature of the Sb=O/Sb+–O− bond has been explored through spectroscopic, crystallographic, and computational studies .
Chemical Reactions Analysis
The reactivity of “Stibine, iodothioxo-” has been found to differ from that of its lighter congeners. It can act as a Brønsted base, a hydrogen-bond acceptor, and a transition-metal ligand. It can also engage in 1,2-addition, O-for-F2 exchange, and O-atom transfer .
Physical and Chemical Properties Analysis
“Stibine, iodothioxo-” has a molecular weight of 280.73 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 0. The exact mass of the compound is 279.78036 g/mol and the monoisotopic mass is also 279.78036 g/mol. The topological polar surface area of the compound is 32.1 Ų. It has a heavy atom count of 3 and a formal charge of 0 .
Scientific Research Applications
Schmidt and Franz (1965) proposed a method for determining stibine in organic solvents and in liquid or solid form. This involved oxidizing SbH3 with bromine, reducing it to SbIII with SO2, and then titrating with iodine or bromate (Schmidt & Franz, 1965).
Tomlinson (1964) investigated the formation of stibine during the electrolytic reduction of aqueous antimony solutions, noting its rate increases with total current and pH (Tomlinson, 1964).
Andrewes, Kitchin, and Wallace (2004) studied the genotoxicity of stibine, finding it significantly nicked pBR 322 plasmid DNA, indicating its potential risks in occupational settings (Andrewes, Kitchin, & Wallace, 2004).
Cross (1979) developed a method for measuring stibine in air using pyridine-silver diethyldithiocarbamate scrubber and flameless atomic absorption spectrometry, suitable for monitoring below the threshold limit value (Cross, 1979).
Levason and Reid (2006) reviewed developments in stibine and bismuthine ligands, including new syntheses and properties, which are significant in coordination chemistry (Levason & Reid, 2006).
Ding and Sturgeon (1996) evaluated a continuous-flow electrochemical hydride generation system for determining total Sb in water, using stibine generation and trapping in a Pd-coated graphite furnace (Ding & Sturgeon, 1996).
Narasaki, Hayashi, and Hoshina (1996) developed a method for determining antimony in river water by hydride generation-AAS, using stibine generation and separation (Narasaki, Hayashi, & Hoshina, 1996).
Michalet et al. (2005) discussed the use of quantum dots, which might involve stibine-related compounds, in biological applications such as cell and animal biology (Michalet et al., 2005).
Burschka et al. (2012) investigated dye-sensitized solar cells using a disulfide/thiolate redox electrolyte, where stibine-related chemistry could be relevant (Burschka et al., 2012).
Menteş and Fawcett (2005) synthesized and analyzed the structure of palladium complexes with tri(2-methylphenyl)stibine, illustrating stibine's role in inorganic chemistry (Menteş & Fawcett, 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
iodo(sulfanylidene)stibane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.S.Sb/h1H;;/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVFAARNXOSXLG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sb]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ISSb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065652 | |
Record name | Stibine, iodothioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13816-38-1 | |
Record name | Iodothioxostibine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13816-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stibine, iodothioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013816381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stibine, iodothioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stibine, iodothioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodothioxostibine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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